![molecular formula C15H25NO3 B13521913 7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane moiety is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the protonation of a bicyclobutyl moiety followed by a [1,2]-rearrangement to form the spiro[3.3]heptane structure . Subsequent reactions introduce the carbamoyl and heptanoic acid functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure can be exploited in drug discovery programs, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism by which 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid exerts its effects is related to its ability to mimic benzene rings in biological systems. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene-containing compounds. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, known for its stability and unique reactivity.
Cubane: A highly strained, cubic molecule that can mimic benzene in certain contexts.
Bicyclo[2.2.2]octane: Known for its rigidity and ability to serve as a benzene bioisostere.
2-Oxabicyclo[2.2.2]octane: A bioisostere with oxygen incorporated into the ring structure.
Uniqueness: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is unique due to its non-coplanar exit vectors, which allow it to mimic benzene rings in a distinct manner. This property can lead to different biological activities and applications compared to other bioisosteres .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
8-oxo-8-(spiro[3.3]heptan-3-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-8-11-15(12)9-5-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChI Key |
POELHLDHUFHUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


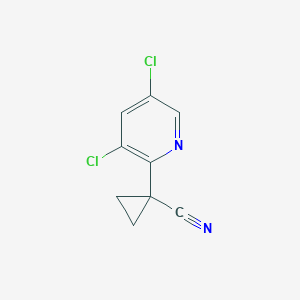
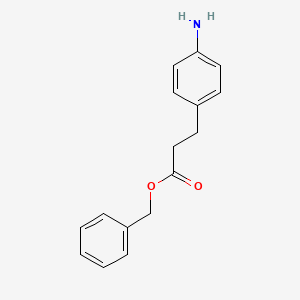
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)

![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)


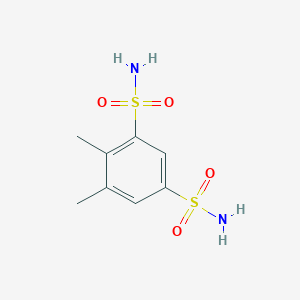

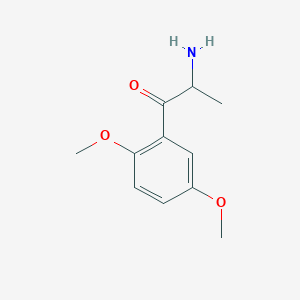
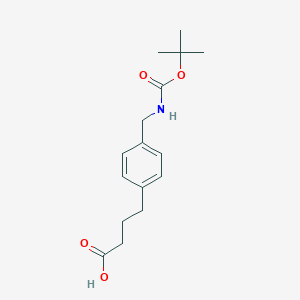
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
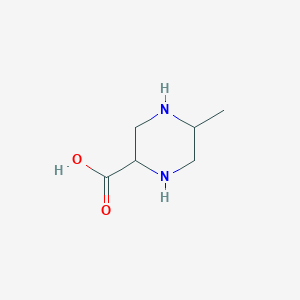
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
